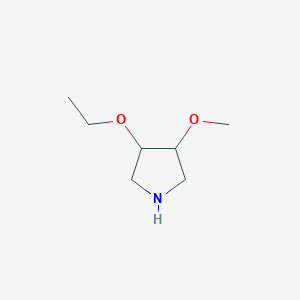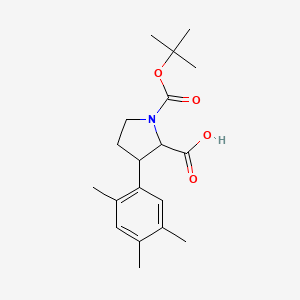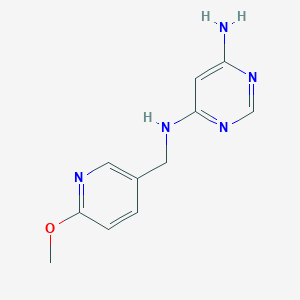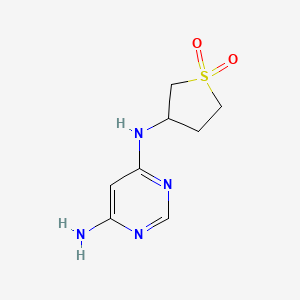![molecular formula C14H15NO2 B1470012 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1521575-21-2](/img/structure/B1470012.png)
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as DMPCA, is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. DMPCA has been studied for its ability to act as a catalyst in chemical reactions, its potential to be used as a drug, and its potential to be used in laboratory experiments.
Scientific Research Applications
Coordination Chemistry
Research has demonstrated the synthesis of dicarboxylic acid derivatives and their coordination with metals such as zinc and copper to form mononuclear complexes. These complexes exhibit distinct packing patterns and hydrogen-bond interactions in their lattices, which are influenced by the orientation of the carbonyl groups of the carboxylates. Such studies contribute to the understanding of coordination compounds' structural diversity and their potential applications in catalysis and materials science (Nath, Kalita, & Baruah, 2011).
Antimicrobial Applications
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The introduction of specific functional groups into the pyrrole framework has been shown to enhance antibacterial and antifungal activities, offering a basis for the development of new antimicrobial agents. This research emphasizes the role of heterocyclic compounds in drug discovery and their potential for therapeutic applications (Hublikar et al., 2019).
Sensing Applications
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, exhibiting selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This highlights the compound's utility in developing selective sensors for chemical detection, demonstrating the intersection of organic synthesis and materials science for functional applications (Shi et al., 2015).
Organic Synthesis and Photoreactivity
Derivatives of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid have been employed as precursors in organic synthesis, exploring their reactivity and photoreactivity. Studies on protecting groups for carboxylic acids and the synthesis of novel compounds through reactions involving pyrrole derivatives contribute to the development of methodologies in organic synthesis, offering insights into reaction mechanisms and the design of new compounds with potential pharmacological activities (Zabadal et al., 2001).
properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOUBVVVKFBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



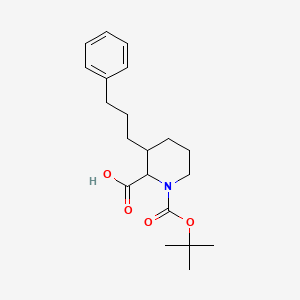
![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
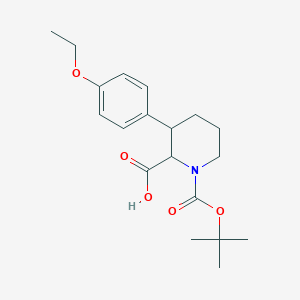
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)

![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
